1-Mesityl-2-methylpropan-2-amine
Description
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-1-(2,4,6-trimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21N/c1-9-6-10(2)12(11(3)7-9)8-13(4,5)14/h6-7H,8,14H2,1-5H3 |
InChI Key |
RGGJHJIWVYQJML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C)(C)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase aromatic ring electron density, enhancing interactions with electron-deficient targets. In contrast, the mesityl group’s methyl substituents provide moderate electron donation but prioritize steric effects.
- Lipophilicity : The 4-methoxyphenyl derivative (logP estimated ~2.5) is more lipophilic than the mesityl analog due to the polar methoxy group.
Preparation Methods
Challenges in Alkylation and Reductive Amination
Conventional alkylation of mesitylamine (2,4,6-trimethylaniline) with tert-butyl halides is hindered by:
-
Over-alkylation : Primary amines like mesitylamine readily form quaternary ammonium salts when exposed to excess alkylating agents.
-
Poor nucleophilicity : The tert-butyl group’s steric bulk impedes SN2 mechanisms, while SN1 pathways are unfavorable due to the stability of tert-butyl carbocations and competing elimination.
Reductive amination between mesitylamine and ketones (e.g., pinacolone) fails to yield the target compound, as the process introduces a methylene bridge (-CH2-) between the nitrogen and tert-butyl group, resulting in undesired structural analogs.
Palladium-Catalyzed Cross-Coupling Strategies
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction emerges as the most viable synthetic route, enabling direct C–N bond formation between mesityl halides and tert-butylamine.
Reaction Mechanism
-
Catalytic system : Palladium precursors (e.g., Pd2(dba)3) paired with bulky bisphosphine ligands (e.g., Xantphos or BrettPhos) facilitate oxidative addition to mesityl bromide and subsequent transmetalation with tert-butylamine.
-
Base : Sodium tert-butoxide (NaO-t-Bu) deprotonates the amine, generating a nucleophilic amide intermediate.
-
Steric accommodation : Bulky ligands prevent catalyst deactivation by shielding the palladium center from steric clashes between mesityl and tert-butyl groups.
Synthetic Protocol
-
Reagents :
-
Mesityl bromide (1.0 equiv)
-
tert-Butylamine (1.2 equiv)
-
Pd2(dba)3 (2 mol%), Xantphos (4 mol%)
-
NaO-t-Bu (2.0 equiv) in toluene.
-
-
Procedure :
Substrate Scope and Limitations
-
Mesityl bromide synthesis : Bromination of mesitylene (1,3,5-trimethylbenzene) using Br2/FeBr3 at 0°C selectively functionalizes the para position relative to methyl groups, though competing di-substitution may occur.
-
Alternative leaving groups : Mesityl triflates exhibit enhanced reactivity in couplings but require stringent anhydrous conditions.
Purification and Byproduct Management
Adduct Formation with Mesityl Oxide
Primary amines (e.g., unreacted mesitylamine) are removed via selective adduct formation with mesityl oxide, a method validated in USP 4,306,068:
Experimental Validation
-
Example : A 60:40 mixture of n-amylamine and piperidine treated with mesityl oxide at 45–125°C yielded 99% pure piperidine after distillation.
-
Application to target compound : Similar conditions isolate 1-mesityl-2-methylpropan-2-amine from mesitylamine impurities.
Alternative Synthetic Routes and Their Limitations
Reductive Amination Revisited
While reductive amination of mesitylamine with ketones like pinacolone (3,3-dimethyl-2-butanone) fails to produce the target compound, it generates structurally related secondary amines:
Gabriel Synthesis Adaptations
Attempts to adapt the Gabriel method for secondary amines involve:
-
Phthalimide alkylation : Reacting N-phthalimidoterb-butyl bromide with mesitylamine.
-
Deprotection : Hydrazinolysis to free the amine.
Outcome : Low yields (<30%) due to steric hindrance during alkylation.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
Q & A
Q. What are the common synthetic routes for preparing 1-Mesityl-2-methylpropan-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reductive amination using mesitaldehyde (or mesityl-substituted aldehyde) and methylamine as starting materials. Sodium cyanoborohydride (NaBHCN) is a preferred reducing agent due to its selectivity for secondary amines. Optimization includes:
- Temperature : Maintain 0–25°C to minimize side reactions.
- Solvent : Use methanol or ethanol for improved solubility of intermediates.
- Catalyst : Add Lewis acids (e.g., ZnCl) to enhance reaction rates .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Mesityl-2-methylpropan-2-amine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) identifies mesityl protons (δ 6.7–7.1 ppm) and methyl groups (δ 1.2–1.4 ppm). C NMR confirms quaternary carbons (δ 35–40 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase. Retention time: ~8.2 minutes (method validated per USP standards) .
- Mass Spectrometry (MS) : ESI-MS shows [M+H] peak at m/z 179.26, consistent with molecular weight .
Q. What are the key safety considerations when handling 1-Mesityl-2-methylpropan-2-amine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency Protocols : For spills, neutralize with 5% acetic acid and absorb with inert material. In case of ingestion, rinse mouth with water and seek medical attention .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for 1-Mesityl-2-methylpropan-2-amine across different studies?
Methodological Answer: Discrepancies often arise from assay variability or sample purity . To resolve:
- Purity Validation : Re-analyze samples via HPLC to confirm >98% purity .
- Orthogonal Assays : Compare results from radioligand binding (e.g., H-labeled assays) and functional cellular assays (e.g., cAMP inhibition) .
- Statistical Analysis : Apply ANOVA to assess inter-study variability and identify outliers .
Q. What advanced analytical techniques are required to resolve structural ambiguities in 1-Mesityl-2-methylpropan-2-amine derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (e.g., mesityl vs. para-substituted isomers) .
- 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-hydrogen connectivity to distinguish regioisomers .
- High-Resolution MS (HRMS) : Confirms exact mass (<2 ppm error) for derivatives with isotopic labeling .
Q. What experimental design considerations are critical when evaluating the receptor binding affinity of 1-Mesityl-2-methylpropan-2-amine?
Methodological Answer:
- Radioligand Binding Assays : Use H-SCH23390 for dopamine D1 receptor studies. Include saturation binding (K) and competition assays (IC) .
- Negative Controls : Test against non-target receptors (e.g., serotonin 5-HT) to assess selectivity.
- Concentration Gradients : Use 10 to 10 M ranges to generate sigmoidal dose-response curves .
Q. How can researchers optimize HPLC methods for quantifying trace impurities in 1-Mesityl-2-methylpropan-2-amine samples?
Methodological Answer:
- Column Selection : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) for baseline separation.
- Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 to 10:90 over 20 minutes).
- Validation Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
